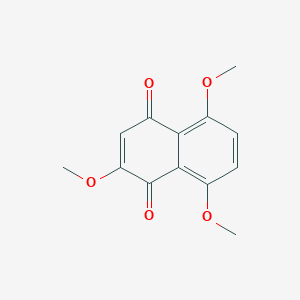

1,4-Naphthalenedione, 2,5,8-trimethoxy-

Description

1,4-Naphthalenedione, 2,5,8-trimethoxy- (CAS: 62385-85-7) is a methoxy-substituted derivative of 1,4-naphthalenedione (1,4-naphthoquinone), a bicyclic aromatic compound with two ketone groups at positions 1 and 2. The addition of methoxy groups at positions 2, 5, and 8 introduces steric and electronic modifications that influence its physicochemical properties and biological activity. This compound belongs to the naphthoquinone family, known for their redox activity and roles in biological systems, including antimicrobial, anticancer, and antioxidant effects .

The parent compound, 1,4-naphthalenedione (CAS: 130-15-4), is a yellow solid used industrially in dye synthesis, rubber production, and pharmaceuticals . Its derivatives, including methoxy-substituted variants, have garnered attention for enhanced solubility and bioactivity. For instance, 1,4-naphthalenedione derivatives isolated from Holoptelea integrifolia exhibit antibacterial activity against β-lactam-resistant Staphylococcus aureus (MIC: 4 mg/mL), likely due to structural mimicry of β-lactamase inhibitors .

Properties

CAS No. |

62385-85-7 |

|---|---|

Molecular Formula |

C13H12O5 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

2,5,8-trimethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C13H12O5/c1-16-8-4-5-9(17-2)12-11(8)7(14)6-10(18-3)13(12)15/h4-6H,1-3H3 |

InChI Key |

SUCQKFPTARSQJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5,7-Trimethoxy-1,4-naphthalenedione (CAS: 5803-58-7)

- Structural Differences : Methoxy groups at positions 2, 5, and 7 instead of 2, 5, and 6.

- No direct bioactivity data are available, but analogous compounds show cytotoxicity in cancer cell lines .

2,5,8-Trimethoxy-1,4-naphthalenedione (CAS: 62385-85-7)

- Key Features: Methoxy groups at positions 2, 5, and 8 create a sterically hindered environment, which may stabilize the quinone moiety and enhance electron-withdrawing effects. This structural feature is critical for interactions with biological targets, such as enzymes or DNA .

Dimethoxy-Substituted Derivatives

2,5-Dimethoxy-1,4-naphthalenedione (CAS: 62345-19-1)

- However, simpler substitution patterns may improve synthetic accessibility .

2,3-Dichloro-5,7-dimethoxy-1,4-naphthalenedione (CAS: 65565-43-7)

- Structural Modifications : Chlorine atoms at positions 2 and 3 add electronegativity, enhancing electrophilicity. This derivative is hypothesized to exhibit stronger antimicrobial activity due to halogen substituents, though empirical data are lacking .

Hydroxy-Methoxy Hybrid Derivatives

2-Hydroxy-5,6,8-trimethoxy-1,4-naphthalenedione

- Features: A hydroxyl group at position 2 replaces one methoxy group, increasing polarity and hydrogen-bonding capacity. Such derivatives, like those derived from lapachol (a natural naphthoquinone), show insecticidal activity against Aedes aegypti and cytotoxicity in human breast cancer cells (A549) .

3-Allyl-2-hydroxy-5,6,8-trimethoxy-1,4-naphthalenedione

- Crystallographic data (orthorhombic system, space group P2₁2₁2₁) reveal π-π stacking interactions that stabilize the quinone structure, influencing solubility and bioavailability .

Table 1: Key Properties of Selected 1,4-Naphthalenedione Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-naphthalenedione, 2,5,8-trimethoxy-?

- Methodological Answer : The synthesis of methoxy-substituted naphthoquinones typically involves electrophilic substitution or nucleophilic addition. For example, trimethoxy derivatives can be synthesized via selective methoxylation of precursor quinones under alkaline conditions using dimethyl sulfate or iodomethane as methylating agents. Structural confirmation requires spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography for regiochemical validation .

Q. How can the stability of 2,5,8-trimethoxy-1,4-naphthalenedione be assessed under experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) to assess thermal degradation.

- UV-Vis spectroscopy to monitor photochemical decomposition under light exposure.

- HPLC or LC-MS to detect hydrolysis or oxidation byproducts in aqueous/organic solvents.

Comparative data from related compounds (e.g., 5,8-dihydroxy-1,4-naphthalenedione) suggest that methoxy groups enhance thermal stability but may reduce redox activity .

Q. What spectroscopic techniques are critical for characterizing the substituent positions in this compound?

- Methodological Answer :

- 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm in 1H NMR; ~δ 55–60 ppm in 13C NMR) and quinoid protons (δ 6.5–7.5 ppm) confirm substitution patterns.

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5- vs. 8-methoxy groups) by analyzing bond lengths and angles in the fused bicyclic system .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C13H12O5 for 2,5,8-trimethoxy derivative) .

Advanced Research Questions

Q. How do the redox properties of 2,5,8-trimethoxy-1,4-naphthalenedione compare to hydroxy-substituted analogs?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals that methoxy groups reduce redox activity compared to hydroxy derivatives. For instance, 5,8-dihydroxy-1,4-naphthalenedione exhibits a reversible quinone-semiquinone couple (E1/2 ≈ −0.3 V vs. Ag/AgCl), while methoxy substitution shifts this to less negative potentials, indicating lower electron affinity .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine if low in vivo activity stems from poor absorption or rapid metabolism.

- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., demethylation of methoxy groups) that may alter bioactivity .

- Target engagement assays : Confirm cellular uptake and target binding (e.g., fluorescence microscopy with tagged analogs) to validate in vitro mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts redox potentials and electron distribution to optimize substituent effects.

- Molecular docking : Screens interactions with biological targets (e.g., topoisomerase II or cytochrome P450 enzymes) to prioritize synthetic targets.

- QSAR models : Correlate methoxy group positions with experimental bioactivity data (e.g., IC50 values) to identify critical substituent patterns .

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.